Cas no 33581-98-5 (pyrimidin-4-ylmethanol)
pyrimidin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Hydroxymethyl)pyrimidine
- 4-Pyrimidinemethanol
- (pyrimidin-4-yl)methanol
- pyrimidin-4-ylmethanol
- Pyrimidin-4-yl-Methanol
- 4-hydroxymethylpyrimidine
- 4-pyrimidinylmethanol
- 4-pyrimidylmethyl alcohol
- hydroxymethyl-4 pyrimidine
- pyrimidin-4-ylmethan-1-ol
- A821856
- SCHEMBL1821167
- DTXSID80513325
- PB12296
- EN300-129462
- CS-W018611
- FT-0678649
- TS-01538
- J-019262
- MFCD03789625
- 33581-98-5
- AM20090513
- Communicacid
- CHEBI:190860
- AKOS005254376
- SY037570
- OEYVFRVNVPKHQQ-UHFFFAOYSA-N
- J-515991
- STL554342
- DB-013169
- BBL100548
-
- MDL: MFCD03789625
- Inchi: 1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
- InChI Key: OEYVFRVNVPKHQQ-UHFFFAOYSA-N
- SMILES: OCC1C=CN=CN=1
Computed Properties
- Exact Mass: 110.04800
- Monoisotopic Mass: 110.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 67.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 46Ų
Experimental Properties
- Density: 1.227
- Melting Point: 75-78℃
- Boiling Point: 250.7°C at 760 mmHg
- Flash Point: 105.5°C
- Refractive Index: 1.557
- PSA: 46.01000
- LogP: -0.03110
pyrimidin-4-ylmethanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
pyrimidin-4-ylmethanol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyrimidin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067742-250mg |
Pyrimidin-4-ylmethanol |
33581-98-5 | 97% | 250mg |
£54.00 | 2022-03-01 | |
| Fluorochem | 067742-1g |
Pyrimidin-4-ylmethanol |
33581-98-5 | 97% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 067742-5g |
Pyrimidin-4-ylmethanol |
33581-98-5 | 97% | 5g |
£441.00 | 2022-03-01 | |
| Fluorochem | 067742-25g |
Pyrimidin-4-ylmethanol |
33581-98-5 | 97% | 25g |
£1869.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032484-1g |
pyrimidin-4-ylmethanol |
33581-98-5 | 98% | 1g |
2746.0CNY | 2021-07-02 | |
| Apollo Scientific | OR42131-1g |
4-(Hydroxymethyl)pyrimidine |
33581-98-5 | 97% | 1g |
£106.00 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H895231-100mg |
4-(Hydroxymethyl)pyrimidine |
33581-98-5 | 97% | 100mg |
¥303.75 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H895231-250mg |
4-(Hydroxymethyl)pyrimidine |
33581-98-5 | 97% | 250mg |
¥438.75 | 2022-01-11 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73816-1g |
Pyrimidin-4-yl-Methanol |
33581-98-5 | 98% | 1g |
¥9906.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73816-50mg |
Pyrimidin-4-yl-Methanol |
33581-98-5 | 98% | 50mg |
¥816.00 | 2022-04-26 |
pyrimidin-4-ylmethanol Suppliers
pyrimidin-4-ylmethanol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on pyrimidin-4-ylmethanol
Recent Advances in the Study of Pyrimidin-4-ylmethanol (CAS: 33581-98-5) in Chemical Biology and Pharmaceutical Research
Pyrimidin-4-ylmethanol (CAS: 33581-98-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile scaffold, which allows for diverse functionalization. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and mechanistic insights related to pyrimidin-4-ylmethanol, providing a comprehensive overview for researchers in the field.
One of the most notable advancements in the use of pyrimidin-4-ylmethanol is its role in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidin-4-ylmethanol exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a lead candidate with nanomolar potency and improved pharmacokinetic properties. This breakthrough underscores the potential of pyrimidin-4-ylmethanol as a scaffold for developing next-generation anticancer drugs.
In addition to its applications in oncology, pyrimidin-4-ylmethanol has been investigated for its antiviral properties. A recent preprint on bioRxiv reported that certain pyrimidin-4-ylmethanol derivatives exhibit broad-spectrum activity against RNA viruses, including SARS-CoV-2 and influenza. The researchers employed molecular docking studies to elucidate the interaction between these derivatives and viral RNA polymerases, revealing a novel binding mode that disrupts viral replication. These findings open new avenues for the development of pan-antiviral agents, particularly in the context of emerging infectious diseases.
From a synthetic perspective, advancements in green chemistry have enabled more efficient and sustainable routes to pyrimidin-4-ylmethanol. A 2024 paper in Organic Process Research & Development described a catalytic hydrogenation method that reduces the environmental impact of traditional synthetic pathways. This method not only improves yield and purity but also aligns with the pharmaceutical industry's growing emphasis on sustainability. Such innovations are critical for scaling up production while minimizing waste and energy consumption.
Mechanistic studies have also shed light on the biochemical pathways modulated by pyrimidin-4-ylmethanol derivatives. For instance, a proteomics-based approach revealed that these compounds can induce selective protein degradation via the ubiquitin-proteasome system, a mechanism that has gained traction in targeted protein degradation (TPD) therapies. This dual functionality—kinase inhibition and protein degradation—positions pyrimidin-4-ylmethanol as a multifunctional tool in chemical biology and drug discovery.
In conclusion, the recent research on pyrimidin-4-ylmethanol (CAS: 33581-98-5) underscores its versatility and therapeutic potential across multiple domains. From kinase inhibition to antiviral activity and sustainable synthesis, this compound continues to inspire innovative approaches in medicinal chemistry. Future studies should focus on translational applications, such as preclinical testing and formulation development, to bridge the gap between bench research and clinical utility. The insights gathered here provide a solid foundation for further exploration and highlight the compound's enduring relevance in the field.
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